molecular formula C22H24N6S B13798959 2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole

2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole

Cat. No.: B13798959
M. Wt: 404.5 g/mol
InChI Key: PSHVISIKIHGBST-UHFFFAOYSA-N
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Description

2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds It contains a benzothiazole ring fused with a piperidine ring, which is further substituted with a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The benzothiazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Attachment of the Tetrazole Moiety:

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize fixed-bed reactors and optimized reaction conditions to achieve high purity and productivity.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N6S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[1-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]piperidin-4-yl]-1,3-benzothiazole

InChI

InChI=1S/C22H24N6S/c1-2-6-17(7-3-1)10-15-28-21(24-25-26-28)16-27-13-11-18(12-14-27)22-23-19-8-4-5-9-20(19)29-22/h1-9,18H,10-16H2

InChI Key

PSHVISIKIHGBST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)CC4=NN=NN4CCC5=CC=CC=C5

Origin of Product

United States

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